5-amino-N-(3-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(3-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, an oxazole ring, and a fluorophenyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole and oxazole rings. The process often starts with the preparation of intermediate compounds, followed by cyclization reactions to form the desired rings. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-amino-N-(3-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(3-chlorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 5-amino-N-(3-bromophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-N-(3-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom’s electronegativity can influence the compound’s binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H17FN6O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-amino-N-(3-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H17FN6O2/c1-12-16(24-20(29-12)13-6-3-2-4-7-13)11-27-18(22)17(25-26-27)19(28)23-15-9-5-8-14(21)10-15/h2-10H,11,22H2,1H3,(H,23,28) |
InChI Key |
WXVKKXSUINPGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)F)N |
Origin of Product |
United States |
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